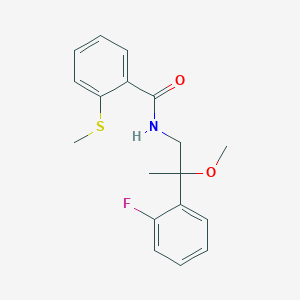![molecular formula C16H14Cl2N2O B2892377 6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide CAS No. 1390308-46-9](/img/structure/B2892377.png)
6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide is a complex organic compound characterized by its chlorinated aromatic rings and cyclobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide typically involves multiple steps, starting with the chlorination of pyridine derivatives
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the chlorophenyl group to a more oxidized state.
Reduction: Reduction of the pyridine ring or the carboxamide group.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromyl chloride.
Reduction reactions might involve hydrogen gas and a palladium catalyst.
Substitution reactions can be facilitated by nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation can yield chlorophenols or chloroquinones.
Reduction can produce pyridine derivatives with reduced chlorophenyl groups.
Substitution reactions can result in various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study the effects of chlorinated aromatic compounds on biological systems. It can serve as a probe to understand cellular processes and interactions.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural similarity to other biologically active compounds makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials.
Mecanismo De Acción
The mechanism by which 6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. The chlorinated aromatic rings may interact with enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
6-Chloro-N-(4-chlorophenyl)pyridine-3-carboxamide
6-Chloro-N-(2-chlorophenyl)pyridine-3-carboxamide
Uniqueness: 6-Chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide stands out due to its cyclobutyl group, which is not commonly found in similar compounds. This structural feature may confer unique chemical and biological properties, making it distinct from its counterparts.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c17-13-5-3-12(4-6-13)16(8-1-9-16)20-15(21)11-2-7-14(18)19-10-11/h2-7,10H,1,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQWKRPRJLNEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Cl)NC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

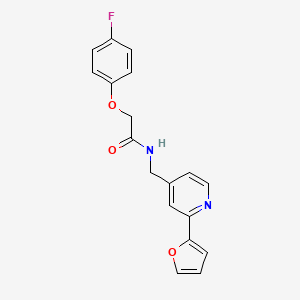
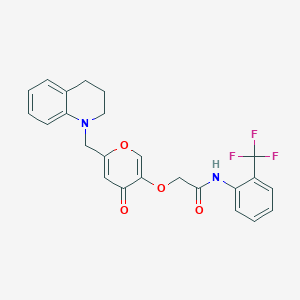
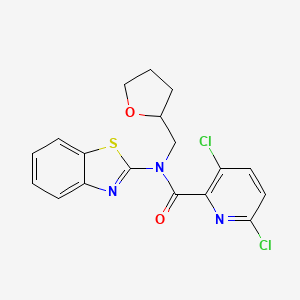
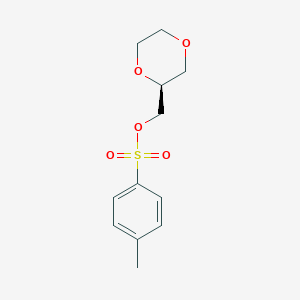
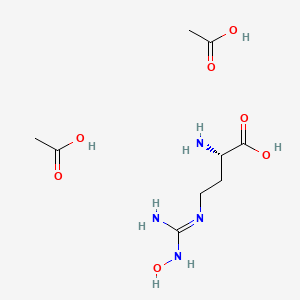
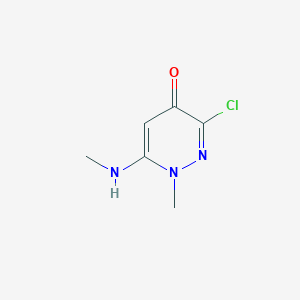
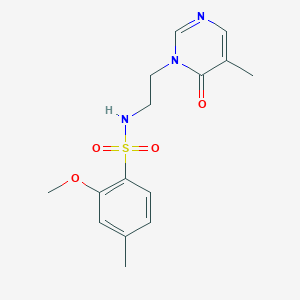
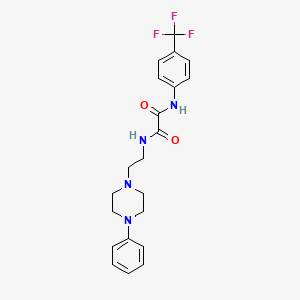

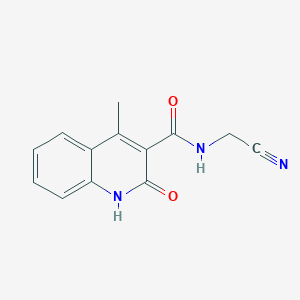
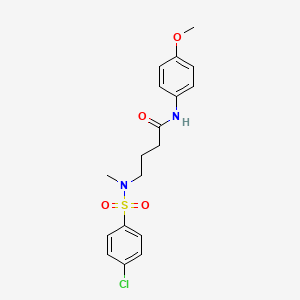
![4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline](/img/structure/B2892315.png)
